Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide
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Overview
Description
Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a potassium ion, a triazene group, a benzenesulfonyl group, and a dimethylpyrimidin-2-aminide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide typically involves multiple steps, starting with the preparation of the individual functional groups. The triazene group can be synthesized through the reaction of diethylamine with a suitable diazonium salt under controlled conditions. The benzenesulfonyl group is introduced via sulfonation of benzene, followed by the attachment of the triazene group. The final step involves the coupling of the benzenesulfonyl-triazene intermediate with 4,6-dimethylpyrimidin-2-aminide in the presence of potassium ions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the triazene group into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The triazene group may participate in covalent bonding with nucleophilic sites on biomolecules, while the benzenesulfonyl group can enhance the compound’s binding affinity through non-covalent interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: An antibacterial agent with a similar benzenesulfonyl group.
Potassium N-Iodo p-Toluenesulfonamide: A reagent used in oxidation reactions.
N,N′-dimesityl-4,6-diketo-5,5-dimethylpyrimidin-2-ylidene: A compound with a similar pyrimidine structure.
Uniqueness
Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the triazene group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H21KN6O2S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
potassium;[4-(diethylaminodiazenyl)phenyl]sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C16H21N6O2S.K/c1-5-22(6-2)21-19-14-7-9-15(10-8-14)25(23,24)20-16-17-12(3)11-13(4)18-16;/h7-11H,5-6H2,1-4H3;/q-1;+1 |
InChI Key |
XTCYFWZMIWJXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=NC(=CC(=N2)C)C.[K+] |
Origin of Product |
United States |
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